3-{(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one
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Overview
Description
3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and quinazolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.
Scientific Research Applications
3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in biochemical assays and as a probe for studying protein-ligand interactions.
Industry: The compound’s unique properties make it valuable in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
4-[(3-[4-Cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl (2H)phthalazin-1-one (Olaparib): A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: Compounds with potential antifungal and antitumor activities.
Uniqueness
What sets 3-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-3,4-dihydroquinazolin-4-one apart is its specific structural configuration, which allows for unique interactions with biological targets. This makes it a valuable compound for drug discovery and development, as well as for studying fundamental biochemical processes.
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[(2S)-1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C21H21FN4O2/c1-15(26-14-23-19-5-3-2-4-18(19)21(26)28)20(27)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h2-9,14-15H,10-13H2,1H3/t15-/m0/s1 |
InChI Key |
KMHBBWDTMSDVGY-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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